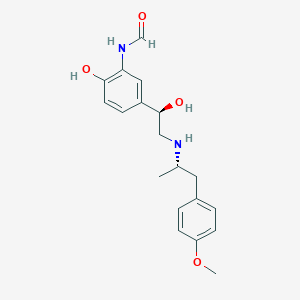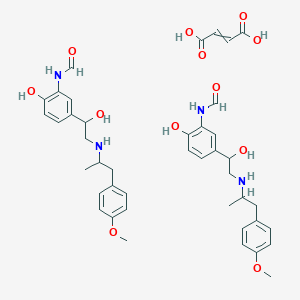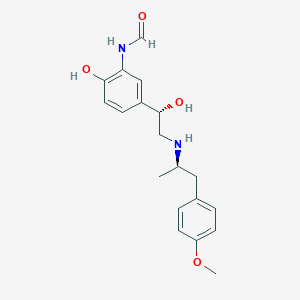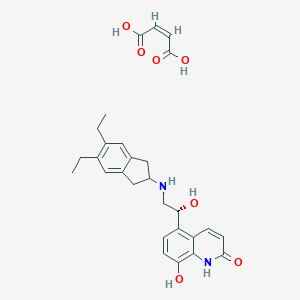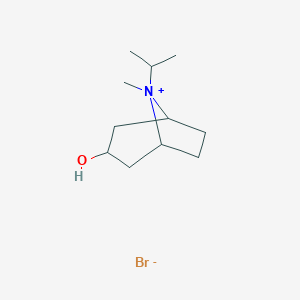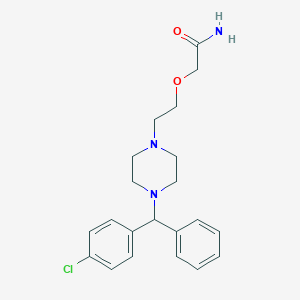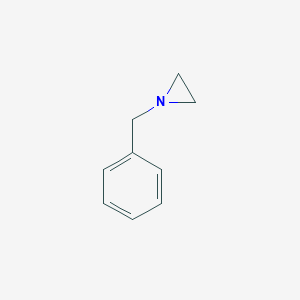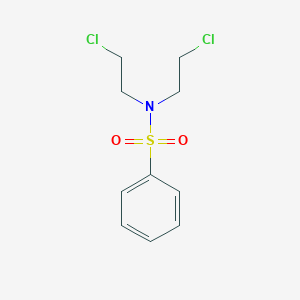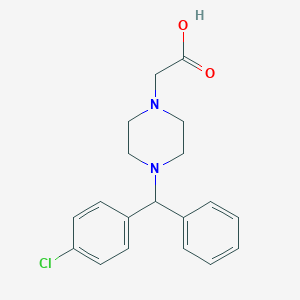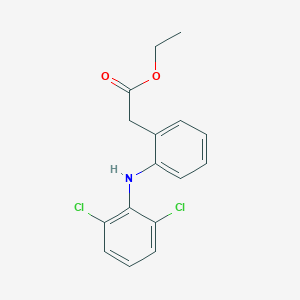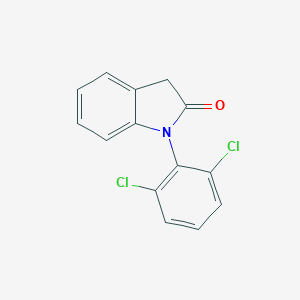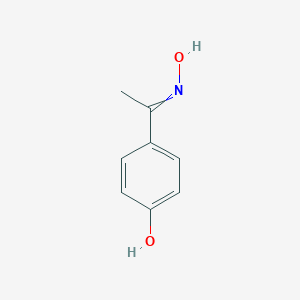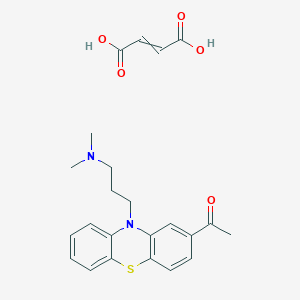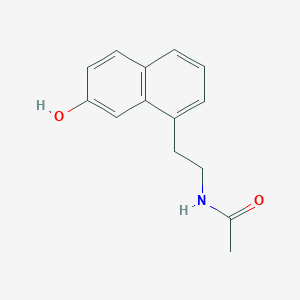
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Descripción general
Descripción
“N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound . It is also known as 7-Desmethyl-agomelatine . It is an effective agonist for melatonin receptors (MT1 and MT2) and an antagonist for 5-HT2C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Molecular Structure Analysis
The molecular formula of “N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is C14H15NO2 . The molecular weight is 229.27 g/mol.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 511.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has 3 freely rotating bonds, 3 H-bond acceptors, and 2 H-bond donors .Aplicaciones Científicas De Investigación
Application in Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, closely related to the compound , is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation methods involving catalysts like Novozym 435 have been explored to produce this compound, showing its potential in drug development processes (Magadum & Yadav, 2018).
Free Radical Scavenging and Antioxidant Properties
- Derivatives of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, exhibit significant free radical scavenging activity. Their mechanisms have been studied through in vitro assays and quantum chemistry calculations, indicating their potential in developing antioxidant therapies (Boudebbous et al., 2021).
Synthesis of Derivatives for Potential Applications
- Various derivatives of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide have been synthesized for potential applications. These include structures like N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, indicating a broad scope of chemical exploration and potential pharmaceutical uses (Raju et al., 2022).
Antimicrobial and Cytotoxicity Studies
- Certain N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, structurally related to the target compound, have shown notable antimicrobial activity and cytotoxic effects. This indicates the relevance of such compounds in developing new antimicrobial agents and studying their biological interactions (Kaplancıklı et al., 2012).
Potential in Anticancer and Anti-Inflammatory Therapies
- 2-(Substituted phenoxy) Acetamide derivatives have been developed as potential anticancer, anti-inflammatory, and analgesic agents. This suggests the broader application of acetamide derivatives in the development of therapeutic agents for various diseases (Rani et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZQBYXDYYXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472360 | |
| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |
CAS RN |
152302-45-9 | |
| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

